molecular formula C14H11ClN2O2 B2998701 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 1993643-55-2

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide

Cat. No. B2998701
CAS RN: 1993643-55-2
M. Wt: 274.7
InChI Key: ZPUSBQTYOUQEPN-CAOOACKPSA-N
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Description

“2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is a biochemical used for proteomics research . It is also known as "benzamide, 2-[[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino]-" .


Chemical Reactions Analysis

Benzamides, including this compound, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamides have shown effective metal chelate activity .


Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water .

Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides

Aromatic polyamides derived from "2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide" and similar compounds exhibit remarkable thermal stability, solubility in aprotic solvents, and mechanical properties. Studies report the synthesis of these polyamides via polycondensation reactions, producing polymers that form transparent, flexible films with high tensile strength, elongation at break, and glass transition temperatures ranging significantly. These materials have applications in the development of high-performance polymers due to their excellent thermal and mechanical properties (Yang, Hsiao, & Yang, 1996).

Structural Analysis of Benzamide Derivatives

Research on benzamide derivatives, including "this compound," focuses on their molecular structure, highlighting the effects of substituents on bond distances and hydrogen bonding patterns. These studies contribute to understanding the molecular conformation and interactions essential for designing molecules with desired properties, such as enhanced stability and activity (Haller, Thaenghin, Un-chai, & Haller, 2017).

Antimicrobial Activity

Some derivatives of "this compound" exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. These compounds are synthesized through reactions involving halides, yielding products that show significant antimicrobial and antifungal activities, suggesting their potential as novel anti-microbial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Applications in Materials Science

Research into the applications of "this compound" and its derivatives extends into materials science, exploring the synthesis of novel polyamides and other polymers with unique properties such as high solubility, thermal stability, and mechanical strength. These materials are of interest for various applications, including high-performance coatings, films, and composites (Liaw, Huang, Hsu, & Chen, 2002).

properties

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-10-5-6-13(18)9(7-10)8-17-12-4-2-1-3-11(12)14(16)19/h1-8,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSBQTYOUQEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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